

"spectroscopic data for 4,4-Dimethyloctane (NMR, IR, Mass Spec)"

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Compound of Interest

Compound Name: 4,4-Dimethyloctane

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Spectroscopic Analysis of 4,4-Dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, **4,4-dimethyloctane**. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for obtaining this data, and visualizes key analytical workflows and structural relationships.

Introduction to 4,4-Dimethyloctane

4,4-Dimethyloctane is a saturated hydrocarbon with the chemical formula $C_{10}H_{22}$. As a branched alkane, its structure influences its spectroscopic signature, providing a unique fingerprint for identification and characterization. Understanding its spectral properties is crucial for its detection and differentiation from other isomers in various applications, including fuel analysis and as a non-polar solvent.

Spectroscopic Data

While comprehensive, publicly available, and fully assigned experimental spectra for **4,4-dimethyloctane** are limited, this section presents a summary of expected quantitative data based on established spectroscopic principles and available database information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4,4-dimethyloctane**, ^1H and ^{13}C NMR spectra provide distinct signals corresponding to the non-equivalent protons and carbons in its structure.

Table 1: Predicted ^1H NMR Data for **4,4-Dimethyloctane**

Protons	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration
CH_3 (C1 & C8)	~ 0.9	Triplet	6H
CH_2 (C2 & C7)	~ 1.3	Sextet	4H
CH_2 (C3 & C6)	~ 1.2	Multiplet	4H
CH_3 (on C4)	~ 0.85	Singlet	6H
CH_2 (C5)	~ 1.2	Multiplet	2H

Table 2: Predicted ^{13}C NMR Data for **4,4-Dimethyloctane**

Carbon	Chemical Shift (δ , ppm) (Predicted)
C1 & C8	~ 14
C2 & C7	~ 23
C3 & C6	~ 40
C4	~ 33
CH_3 (on C4)	~ 29
C5	~ 17

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. As an alkane, the IR

spectrum of **4,4-dimethyloctane** is characterized by C-H and C-C bond vibrations.

Table 3: Characteristic IR Absorptions for **4,4-Dimethyloctane**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2960-2850	C-H stretch (alkane)	Strong
1465	C-H bend (methylene)	Medium
1380	C-H bend (methyl)	Medium
725	C-H rock (methylene)	Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **4,4-dimethyloctane**, electron ionization (EI) is a common method that leads to characteristic fragment ions. The molecular ion peak (M⁺) is expected at m/z 142.

Table 4: Major Fragment Ions in the Mass Spectrum of **4,4-Dimethyloctane**

m/z	Relative Intensity	Probable Fragment
57	High (Base Peak)	[C ₄ H ₉] ⁺ (tert-butyl cation)
43	High	[C ₃ H ₇] ⁺ (propyl or isopropyl cation)
85	Medium	[C ₆ H ₁₃] ⁺
113	Low	[M-C ₂ H ₅] ⁺
142	Very Low	[C ₁₀ H ₂₂] ⁺ (Molecular Ion)

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data for a liquid alkane sample such as **4,4-dimethyloctane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ^1H and ^{13}C NMR spectra.

- Sample Preparation:
 - For ^1H NMR, dissolve approximately 5-10 mg of **4,4-dimethyloctane** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
 - For ^{13}C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of deuterated solvent is recommended.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to a clean 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes the analysis of a liquid sample using an ATR-FTIR spectrometer.

- Background Spectrum:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
 - Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.
- Sample Application:
 - Place a small drop of **4,4-dimethyloctane** directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition:
 - Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .
- Cleaning:
 - After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

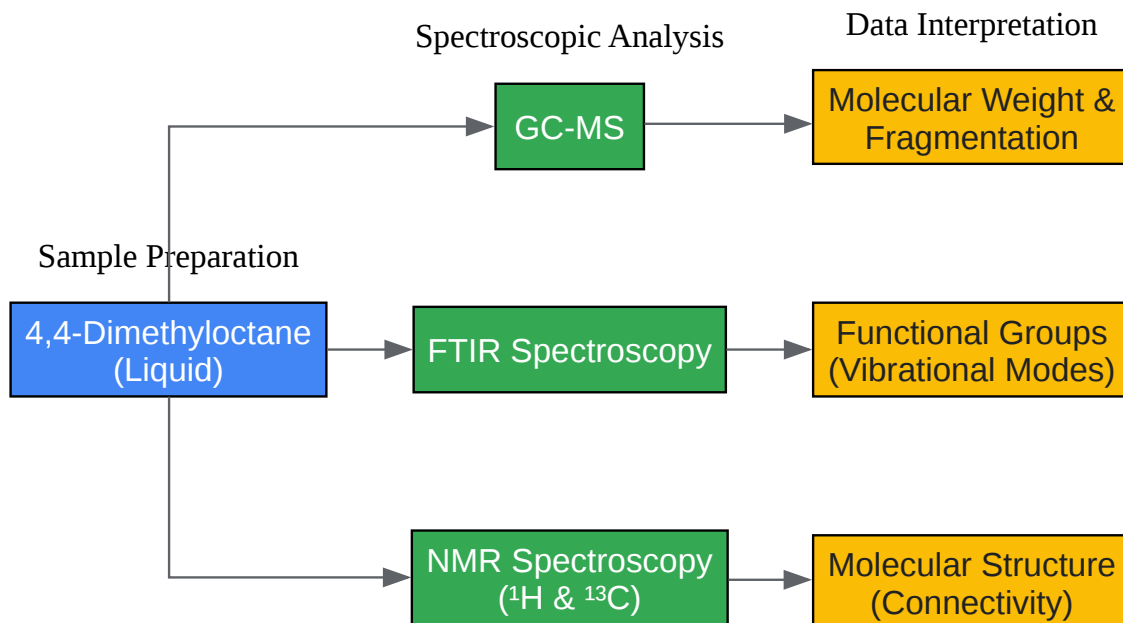
This protocol details the analysis of a volatile liquid sample by GC-EI-MS.

- Sample Preparation:
 - Prepare a dilute solution of **4,4-dimethyloctane** in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 100 $\mu\text{g/mL}$.
- Instrument Setup:
 - Set the GC oven temperature program to effectively separate the components of the sample. A typical program for a volatile alkane might start at 50°C and ramp up to 250°C.

- Set the injector temperature (e.g., 250°C) and the transfer line temperature to the mass spectrometer (e.g., 280°C).
- Use helium as the carrier gas at a constant flow rate.
- For the mass spectrometer, set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.
- Set the mass analyzer to scan a mass range of m/z 35-500.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC.
 - The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

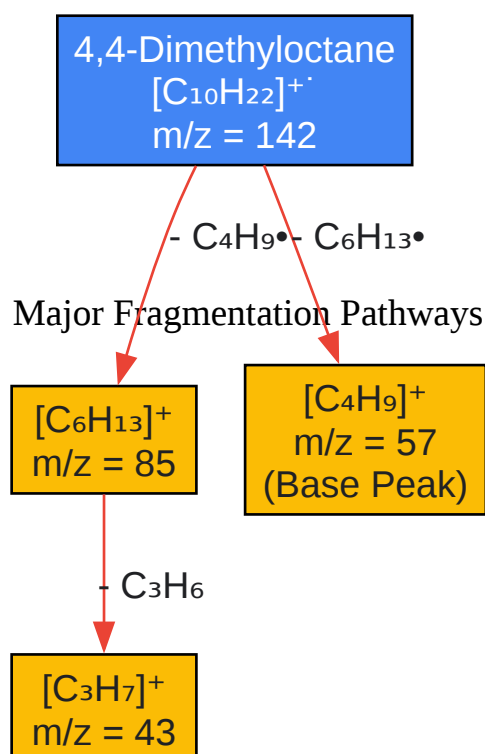
Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the spectroscopic analysis of **4,4-dimethyloctane**.



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Caption: Workflow for the spectroscopic analysis of **4,4-dimethyloctane**.



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Caption: Proposed mass spectrometry fragmentation of **4,4-dimethyloctane**.

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